molecular formula C8H13NO B6209984 4-(but-3-yn-2-yl)morpholine CAS No. 86351-26-0

4-(but-3-yn-2-yl)morpholine

Cat. No.: B6209984
CAS No.: 86351-26-0
M. Wt: 139.19 g/mol
InChI Key: IPPZQTPGJZCMMK-UHFFFAOYSA-N
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Description

4-(But-3-yn-2-yl)morpholine (CAS 86351-26-0) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring, a ubiquitous pharmacophore known to enhance the potency and pharmacokinetic properties of drug candidates, alongside a strategically positioned internal alkyne functionality . The morpholine ring contributes to a favorable balance of lipophilicity and hydrophilicity, which can improve solubility and brain permeability in central nervous system (CNS) drug candidates . The internal alkyne group serves as a valuable handle for synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or via click chemistry to create more complex molecular architectures . This makes this compound an especially useful reagent for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Research indicates that alkynyl-morpholine derivatives are valuable intermediates in the synthesis of potent enzyme inhibitors, such as those targeting the Phosphoinositide 3-Kinase (PI3K) pathway, a critical target in oncology research . Its application is foundational in developing potential therapeutic agents for conditions including cancer and CNS disorders . Key Applications: • Building block for PI3K inhibitors and other kinase-targeted molecules . • Precursor for compounds with evaluated cytotoxic activity against various cancer cell lines (e.g., A-549, MCF-7) . • A key synthon in constructing triazines and pyrimidines for biological screening . • Intermediate for developing CNS-active compounds due to the favorable properties imparted by the morpholine ring . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86351-26-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-but-3-yn-2-ylmorpholine

InChI

InChI=1S/C8H13NO/c1-3-8(2)9-4-6-10-7-5-9/h1,8H,4-7H2,2H3

InChI Key

IPPZQTPGJZCMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCOCC1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 but 3 Yn 2 Yl Morpholine and Its Analogues

Direct N-Alkylation Approaches

Direct N-alkylation involves the formation of a bond between the nitrogen atom of morpholine (B109124) and the but-3-yn-2-yl group. This can be achieved through several classical and modern catalytic methods.

Synthesis from Morpholine and Alkyne-Containing Electrophiles

The most straightforward approach to N-alkylation is the reaction of morpholine, acting as a nucleophile, with an electrophilic substrate containing the but-3-yn-2-yl moiety. This typically involves a derivative of 3-butyn-2-ol (B105428) where the hydroxyl group has been converted into a better leaving group, such as a halide (bromide, chloride) or a sulfonate ester (tosylate, mesylate). The reaction proceeds via a standard SN2 mechanism, where the morpholine nitrogen displaces the leaving group. The presence of a non-nucleophilic base is often required to neutralize the acid generated during the reaction.

Modified Bruylants Approach

The classical Bruylants reaction involves the substitution of the cyano group in α-aminonitriles with Grignard reagents. researchgate.net A modified version of this reaction can be envisioned for the synthesis of 4-(but-3-yn-2-yl)morpholine. This would begin with the preparation of an α-morpholinonitrile, such as 2-morpholinoacetonitrile. The core of the Bruylants reaction is the generation of an iminium ion intermediate through the loss of the cyanide ion, which is then attacked by a nucleophilic organometallic reagent. researchgate.net In a modified approach, reaction of an appropriate α-morpholinonitrile with an ethynyl-containing organometallic reagent (e.g., ethynylmagnesium bromide or ethynyllithium) could furnish the desired propargylamine (B41283) structure.

Palladium-Catalyzed N-Alkylation Strategies

Modern synthetic chemistry offers powerful palladium-catalyzed methods for N-alkylation, which often proceed under milder conditions than traditional methods. chemrxiv.orgrsc.org These reactions, such as the Buchwald-Hartwig amination, typically couple an amine with an organic halide or triflate. For the synthesis of this compound, this would involve the cross-coupling of morpholine with a compound like 3-chloro-1-butyne (B1584404) or 3-bromo-1-butyne.

Alternatively, palladium catalysts can facilitate N-alkylation reactions using alcohols as alkylating agents via a "borrowing hydrogen" methodology. mdma.ch In this process, the catalyst temporarily oxidizes the alcohol (e.g., 3-butyn-2-ol) to a corresponding carbonyl compound in situ, which then forms an iminium ion with morpholine. This intermediate is subsequently reduced by the catalyst, which returns the borrowed hydrogen, yielding the final N-alkylated product and water as the only byproduct. mdma.ch

Propargylamine Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The A³ coupling (Aldehyde-Alkyne-Amine) is a well-known MCR for propargylamine synthesis.

Copper(I)-Halide Catalyzed Michael Addition-Based Pathways

An innovative copper-catalyzed three-component reaction has been developed for the synthesis of propargylamines, including analogues of this compound. nih.govacs.org This method utilizes methyl vinyl ketone derivatives, terminal alkynes, and secondary amines, catalyzed by copper(I) halides. nih.govresearchgate.net In a specific example, the synthesis of 4-(4-phenylbut-3-yn-2-yl)morpholine was achieved with a high yield of 98%. acs.org The reaction proceeds through a Michael addition of the amine to the methyl vinyl ketone, followed by a unique C-C bond cleavage and subsequent addition of a copper acetylide (formed in situ from the terminal alkyne) to an iminium ion intermediate. nih.gov

Synthesis of Propargylamine Analogues via Copper-Catalyzed Reaction nih.govacs.org
ProductAmineAlkyneCatalystYield
4-(4-phenylbut-3-yn-2-yl)morpholineMorpholinePhenylacetyleneCuBr98%
4-(3-phenylprop-2-yn-1-yl)morpholineMorpholinePhenylacetyleneCuI92%

Asymmetric Synthesis and Chiral Induction

Achieving enantiopurity in molecules like this compound is critical for their application in pharmacology. The chirality in this specific compound resides in the but-3-yn-2-yl side chain at the C-2 position. Strategies to install this chiral center enantioselectively are paramount.

The asymmetric synthesis of propargylamines, which form the core of the but-3-yn-2-yl side chain, is a well-established field. These methods provide the chiral building blocks necessary for subsequent morpholine ring formation. A primary strategy involves the asymmetric alkynylation of imines. nih.gov For instance, the addition of lithium or zinc acetylides to chiral N-sulfinylimines, derived from the condensation of aldehydes with Ellman's chiral sulfinamide, proceeds with high diastereoselectivity to afford N-sulfinyl propargylamines. nih.gov This approach allows for the creation of a diverse panel of propargylamines with various substituents, analogous to the side chains of amino acids. nih.gov

Another powerful technique is the copper-catalyzed asymmetric propargylic amination. This strategy can be used to construct chiral morpholines bearing N-α-quaternary stereocenters with high efficiency and selectivity through a desymmetrization process. sciengine.com While not directly forming the secondary amine of the target compound, this method highlights the utility of metal catalysis in creating complex chiral amine environments. Furthermore, transition metal-free, organocatalytic asymmetric Mannich-type reactions of C-alkynyl imines with nucleophiles like β-keto esters can produce syn-configured propargylamines with two adjacent stereocenters, offering another layer of stereochemical control. nih.gov

The table below summarizes key enantioselective approaches applicable to the synthesis of the chiral propargylamine fragment.

Method Catalyst/Reagent Key Features Typical Selectivity
Asymmetric Alkynylation of IminesChiral N-sulfinylimines (Ellman's auxiliary)High diastereoselectivity, broad substrate scope. nih.govHigh d.r.
Asymmetric Propargylic AminationCopper-catalyst with chiral ligandDesymmetrization strategy for N-α-quaternary centers. sciengine.comUp to 97:3 e.r.
Asymmetric Mannich-type ReactionChiral Brønsted base (organocatalyst)Forms syn-propargylamines with two stereocenters. nih.govHigh syn-selectivity

An alternative to building the chiral center before cyclization is to create it via asymmetric hydrogenation of a pre-formed unsaturated morpholine ring (a dehydromorpholine). nih.govsemanticscholar.org This "after cyclization" strategy is highly efficient and atom-economical. scispace.com The synthesis of 2-substituted chiral morpholines via this route has proven challenging due to the congested and electron-rich nature of the dehydromorpholine substrates, which often leads to low reactivity. nih.gov

Significant progress has been made using rhodium complexes with large-bite-angle bisphosphine ligands, such as SKP-Rh complexes. nih.govrsc.org This catalytic system has successfully hydrogenated a variety of 2-substituted dehydromorpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net The reaction tolerates a range of substituents on the aromatic ring of the morpholine precursor. researchgate.net The N-acyl directing group on the morpholine nitrogen is often crucial for activating the enamine substrate towards hydrogenation. nih.gov

The general scheme for this transformation is shown below:

Figure 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
Unsaturated Morpholine Precursor --(H₂, [Rh]-Chiral Ligand)--> Chiral 2-Substituted Morpholine

This method provides a direct and highly effective route to chiral 2-substituted morpholines, which are key intermediates for various bioactive compounds. nih.govscispace.com

Ring-Forming Strategies Involving Morpholine Core Construction

The construction of the morpholine heterocycle is a fundamental aspect of synthesizing the target compound and its analogues. These strategies often begin with acyclic precursors containing the necessary nitrogen and oxygen functionalities.

The annulation of 1,2-amino alcohols is a common and conceptually straightforward approach to the morpholine core. chemrxiv.orgresearchgate.net This method typically involves reacting an amino alcohol with a reagent that provides a two-carbon unit to close the ring. A modern, redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide to convert 1,2-amino alcohols directly into morpholines. organic-chemistry.org This approach is notable for its ability to achieve selective N-monoalkylation of primary amines, a significant challenge in traditional methods. chemrxiv.org

Another strategy involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by Lewis acids like boron trifluoride etherate, to form the 1,4-oxazine (morpholine) ring. organic-chemistry.org For precursors containing an alkyne, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can provide efficient and practical enantioselective access to 3-substituted morpholines. organic-chemistry.org

An alternative to building the ring from linear precursors is to rearrange or expand smaller heterocyclic rings. The ring-opening of strained heterocycles like aziridines, azetidines, and oxazetidines provides a powerful entry to substituted morpholines. nih.gov

A particularly innovative method uses 2-tosyl-1,2-oxazetidine as an "umpoled synthon". nih.govacs.org The N-tosyl group makes the N-O bond highly polarized and susceptible to nucleophilic attack at the oxygen atom. nih.gov Reaction of this oxazetidine with nucleophiles such as α-formyl carboxylates, in the presence of a base, initiates a cascade sequence involving ring opening followed by spontaneous ring closure to deliver morpholine hemiaminals diastereoselectively. nih.govresearchgate.net These intermediates can be further elaborated to construct highly decorated and conformationally rigid morpholines. acs.org

Similarly, activated aziridines and azetidines can undergo a highly regio- and stereoselective SN2-type ring opening by haloalcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the desired morpholine product in high yield and enantioselectivity. nih.gov

Cascade, or tandem, reactions offer an efficient route to complex molecular architectures by forming multiple bonds in a single operation. For the synthesis of morpholine systems, these reactions can lead to fused heterocyclic structures. One such strategy involves an intermolecular Michael addition followed by an intramolecular 1,3-dipolar cycloaddition between an azide (B81097) and an internal alkyne. semanticscholar.org

This "click chemistry" inspired approach has been used to synthesize morpholine-fused triazoles. nih.govfigshare.com The process begins with the synthesis of triazolyl azido (B1232118) alcohols, which are then cyclized to form the fused morpholine-triazole scaffold. nih.gov These reactions can proceed under metal-free conditions and provide access to novel bicyclic systems with potential therapeutic value. semanticscholar.org Transition metal-catalyzed cascade reactions involving C-H activation and cyclization with alkynes have also emerged as a powerful tool for constructing complex heterocyclic systems, including those containing sulfur and nitrogen. rsc.org While not directly forming simple morpholines, these advanced strategies highlight the potential for creating diverse, fused morpholine analogues through sophisticated cascade processes. nih.gov

Reactivity and Reaction Pathways of 4 but 3 Yn 2 Yl Morpholine

Alkyne Moiety Reactivity

The terminal alkyne is characterized by its sp-hybridized carbons and the acidity of its terminal proton, making it susceptible to a range of addition and coupling reactions.

One of the most powerful classes of reactions for terminal alkynes is the 1,3-dipolar cycloaddition with azides, which forms a stable 1,2,3-triazole ring. This transformation is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts jetir.orgorganic-chemistry.orgnih.gov. The resulting triazole ring is not merely a linker; it is a rigid, aromatic heterocycle that can act as a stable bioisostere for amide bonds and participate in hydrogen bonding, thus influencing the biological activity of the parent molecule chemie-brunschwig.ch.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its efficiency and regioselectivity wikipedia.org. The reaction exclusively yields the 1,4-disubstituted triazole isomer wikipedia.org. For 4-(but-3-yn-2-yl)morpholine, the reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). The process is typically catalyzed by a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate to generate the active Cu(I) species in solution wikipedia.orgscispace.com. This reaction is exceptionally robust, often proceeding to completion in aqueous media under mild, ambient conditions organic-chemistry.org.

The general reaction for this compound is as follows:

Reaction Scheme for CuAAC of this compound

(Image depicting the reaction of this compound with a generic azide R-N3 in the presence of a Cu(I) catalyst to form a 1,4-disubstituted triazole)

The versatility of this reaction allows for the coupling of the morpholine-alkyne scaffold with a vast array of azide-containing molecules, including biomolecules, fluorescent tags, and other drug fragments.

EntryAzide Partner (R-N₃)Catalyst SystemSolventYield (%)
1Benzyl AzideCuSO₄ / Sodium AscorbateH₂O/t-BuOH>95
2Azidoacetic AcidCuITHF/H₂O>95
31-Azido-4-nitrobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂>90
43'-Azido-3'-deoxythymidine (AZT)CuSO₄ / Sodium AscorbateDMSO/H₂O>95

Note: This table presents illustrative data based on typical CuAAC reactions. Yields are expected to be high given the efficiency of the reaction.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction does not require a metal catalyst. Instead, the reactivity is driven by the ring strain of a cyclooctyne derivative. magtech.com.cnresearchgate.net While this compound itself is not strained, it would react readily with a strained cyclooctyne that has been functionalized with an azide group. More commonly in this context, an azide-functionalized morpholine (B109124) derivative would be synthesized to react with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). nih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring. nih.gov SPAAC has become a vital tool for bioorthogonal labeling in living systems. nih.govnih.gov

While click chemistry typically creates a linkage via the triazole ring, the alkyne moiety can also participate in intramolecular reactions to form fused heterocyclic systems. For instance, if a suitable functional group is present elsewhere on the morpholine ring or its substituents, an intramolecular cyclization could be triggered. Research has shown that terminal alkynes are key precursors in click-chemistry-inspired syntheses to generate complex structures, including morpholine-fused triazoles. semanticscholar.org A tandem reaction sequence, such as an initial intermolecular cycloaddition followed by a subsequent intramolecular cyclization, could lead to novel, rigid morpholine-fused polycyclic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. mdpi.com The terminal alkyne of this compound is an excellent substrate for these transformations, most notably the Sonogashira coupling.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for forming sp-sp² carbon-carbon bonds. In the context of this compound, it provides a direct route to connect the morpholine unit to aromatic and heteroaromatic ring systems, which are prevalent in pharmaceuticals. beilstein-journals.org

The general reaction is as follows:

Reaction Scheme for Sonogashira Coupling of this compound

(Image depicting the reaction of this compound with a generic aryl halide Ar-X in the presence of Pd and Cu catalysts to form an internal alkyne)

Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst, often employing bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. libretexts.org

EntryCoupling Partner (Ar-X)Palladium CatalystBaseSolventYield (%)
1IodobenzenePd(PPh₃)₄ / CuITriethylamineTHF85-95
24-BromopyridinePdCl₂(PPh₃)₂ / CuIDiethylamineDMF80-90
32-ChloropyrimidinePd(OAc)₂ / XPhosK₂CO₃Toluene75-85
4Phenyl TriflatePd(dba)₂ / P(t-Bu)₃ / CuICs₂CO₃Dioxane70-80

Note: This table presents illustrative data based on typical Sonogashira coupling reactions with similar substrates.

The alkyne group of this compound can undergo addition reactions across the triple bond.

Hydration: The addition of water across the alkyne, typically catalyzed by acid and a mercury salt or, more modernly, by gold or platinum catalysts, follows Markovnikov's rule. This would result in the formation of an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone. This reaction converts the alkyne functionality into a carbonyl group, providing a different synthetic handle for further elaboration. Base-catalyzed hydration is also known for activated alkynes. acs.org

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. acs.org This reaction can be catalyzed by a variety of transition metals (e.g., gold, platinum, iridium) and can proceed in either an intermolecular or intramolecular fashion. Intermolecular hydroamination of this compound with a primary or secondary amine would lead to the formation of an enamine or imine, which can be a precursor to other amine structures. acs.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst system. acs.org

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Reactivity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a nucleophilic center. However, the presence of the ether oxygen in the ring withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally analogous secondary amines like piperidine. atamankimya.comwikipedia.org Despite this, the nitrogen atom readily participates in a variety of chemical transformations.

Enamine Formation

In the presence of an aldehyde or a ketone, the secondary amine functionality of morpholine allows this compound to form an enamine. atamankimya.comwikipedia.org This acid-catalyzed condensation reaction is a cornerstone of organic synthesis. masterorganicchemistry.com

The mechanism for enamine formation proceeds through several key steps: libretexts.orgjove.com

Nucleophilic Attack: The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. libretexts.orgjove.com

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Formation of Iminium Ion: The lone pair on the nitrogen expels the water molecule, forming a positively charged iminium ion. libretexts.org

Deprotonation: A base removes a proton from an adjacent carbon (the α-carbon relative to the original carbonyl), leading to the formation of a carbon-carbon double bond and the neutral enamine product. youtube.comchemistrysteps.com

This reaction is reversible and can be driven to completion by removing the water formed as a byproduct. youtube.comchemistrysteps.com The rate of enamine formation can be influenced by the steric environment of the ketone and the basicity of the amine. ysu.edu For instance, studies on cyclic ketones have shown that morpholine can form enamines significantly faster than other secondary amines like piperidine under similar conditions. ysu.edu

Carbonyl CompoundSecondary AmineCatalystProductTypical YieldReference
CyclohexanoneMorpholineZeolite H-Y1-Morpholinocyclohex-1-eneHigh researchgate.net
PentanalMorpholineCaH2(E)-1-Morpholino-1-pentene92% researchgate.net
Diethyl KetoneMorpholineNone (reflux)3-Morpholinopent-2-eneNot specified
IsobutyraldehydeMorpholineNone (reflux)4-(2-Methylprop-1-en-1-yl)morpholineNot specified google.com

Nucleophilic Additions and Substitutions

The nucleophilic nature of the morpholine nitrogen enables it to participate in both nucleophilic addition and substitution reactions. chemguide.co.uk The nitrogen atom's lone pair can attack a variety of electrophilic centers. chemguide.co.uk While the ether oxygen atom in the morpholine ring reduces its nucleophilicity compared to piperidine, it remains a competent nucleophile. atamankimya.comwikipedia.orgnih.gov

Nucleophilic Substitution: In these reactions, the morpholine nitrogen displaces a leaving group on an electrophilic carbon. A classic example is the reaction with acyl chlorides or halogenoalkanes. chemguide.co.uk For instance, morpholine reacts with benzoyl halides in a nucleophilic substitution reaction. acs.org Similarly, it can react with compounds like 2-chloropyrazine, where the morpholine displaces the chloride on the aromatic ring. researchgate.net

Nucleophilic Addition: The nitrogen can also add across carbon-carbon or carbon-heteroatom multiple bonds. This is frequently observed in reactions with α,β-unsaturated carbonyl compounds (Michael addition) or other activated olefins. acs.org Studies have shown that morpholine can add to activated stilbene derivatives, with the rate of reaction being dependent on factors like pH and amine concentration. acs.org

ElectrophileReaction TypeProductReference
Ethanoyl chlorideNucleophilic Acyl SubstitutionN-Acetylmorpholine chemguide.co.uk
BromoethaneNucleophilic Alkyl Substitution4-Ethylmorpholinium bromide chemguide.co.uk
α-Cyano-4-nitrostilbeneNucleophilic Addition (to C=C)Adduct of morpholine and stilbene acs.org
1,2-Naphtoquinone-4-sulphonic acidNucleophilic Aromatic Substitution4-(4-Morpholinyl)naphthalene-1,2-dione researchgate.net

Stability and Degradation Pathways

The stability of this compound is determined by the resilience of the morpholine ring and the attached side chain to environmental factors such as heat.

Thermal Decomposition Mechanisms

Morpholine itself is considered a thermally stable amine, especially in high-pressure applications like steam systems, where it decomposes reasonably slowly in the absence of oxygen. atamankimya.comwikipedia.orgatamanchemicals.com Studies on the thermal degradation of aqueous morpholine show it has higher stability than many other amines, with significant degradation rates observed only at temperatures of 175°C and above. researchgate.net The degradation rate is influenced by temperature and the presence of other substances like CO2. researchgate.net

For this compound, thermal decomposition would likely follow first-order kinetics. researchgate.net At elevated temperatures, the primary degradation pathways would involve:

Side-chain fragmentation: The butynyl group is susceptible to cleavage.

Ring fragmentation: At higher temperatures, the C-C and C-O bonds within the morpholine ring can break.

Formation of smaller molecules: Decomposition typically leads to the formation of organic acids (like formate and acetate), ammonia, and smaller amines. researchgate.net

Experimental studies on various amines under superheated steam conditions have identified major degradation products, as shown in the table below. researchgate.net

AmineTemperature Range (°C)Major Decomposition ProductsReference
Morpholine260-300Organic acids, ammonia researchgate.net
Morpholine135-190Various degradation products identified researchgate.net
Ethanolamine500-560Acetate, formate, ammonia researchgate.net
Cyclohexylamine500-560Acetate, formate, ammonia researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering deep insights into the molecular framework, connectivity, and dynamics.

High-resolution 1H and 13C NMR spectroscopy are indispensable for the initial structural verification of 4-(but-3-yn-2-yl)morpholine. The chemical shifts (δ) in parts per million (ppm) provide information about the electronic environment of each nucleus, while the coupling constants (J) in Hertz (Hz) in the 1H NMR spectrum reveal the connectivity between adjacent protons.

The 1H NMR spectrum is expected to show distinct signals for the protons of the butynyl group and the morpholine (B109124) ring. The acetylenic proton (≡C-H) would appear as a singlet in the region of 2.0-3.0 ppm. The methine proton (-CH-) adjacent to the nitrogen and the alkyne would likely resonate as a quartet, coupled to the methyl protons. The methyl protons (-CH3) on the butynyl substituent would appear as a doublet. The protons of the morpholine ring typically exhibit complex second-order splitting patterns due to their diastereotopic nature, appearing as multiplets in two distinct regions corresponding to the protons adjacent to the nitrogen (N-CH2) and the oxygen (O-CH2).

The 13C NMR spectrum provides information on the carbon framework of the molecule. The two sp-hybridized carbons of the alkyne would be observed in the range of 70-90 ppm. The methine and methyl carbons of the butynyl group, along with the four carbons of the morpholine ring, would have characteristic chemical shifts.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
≡C-H ~2.5 Singlet (s)
-CH(N)- ~3.5 Quartet (q)
-CH3 ~1.3 Doublet (d)
N-CH2 (morpholine) ~2.5-2.8 Multiplet (m)

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
≡C-H ~70-75
-C≡ ~80-85
-CH(N)- ~55-60
-CH3 ~15-20
N-CH2 (morpholine) ~50-55

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, COSY would show correlations between the methine proton and the methyl protons of the butynyl group, as well as between the geminal and vicinal protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the 13C signals based on the already assigned 1H signals. For instance, the carbon signal for the methyl group can be definitively identified by its correlation with the methyl proton doublet.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. In this molecule, it would show a correlation between the methine proton of the butynyl group and the carbons of the morpholine ring, confirming the N-substitution position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For the morpholine ring, NOESY can help to distinguish between axial and equatorial protons and to understand the orientation of the butynyl substituent relative to the ring.

The morpholine ring is known to exist in a chair conformation, which can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the morpholine ring protons.

At room temperature, the ring inversion may be fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down, and the signals for the axial and equatorial protons may broaden, decoalesce, and eventually sharpen into distinct signals at the coalescence temperature and below. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides valuable quantitative information about the conformational flexibility of the morpholine ring in this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and is characteristic of the functional groups present.

For this compound, the IR spectrum would exhibit several key absorption bands:

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

A weak absorption band in the region of 2100-2260 cm⁻¹ due to the C≡C stretching vibration.

Strong absorption bands in the 2800-3000 cm⁻¹ range due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

A characteristic strong absorption band around 1115 cm⁻¹ corresponding to the C-O-C stretching vibration of the morpholine ether linkage.

C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Terminal Alkyne (≡C-H) Stretching ~3300
Alkyne (C≡C) Stretching ~2100-2260
Alkane (C-H) Stretching ~2800-3000
Ether (C-O-C) Stretching ~1115

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration. Due to the symmetrical nature of the electron cloud around the triple bond, the C≡C stretch often gives a strong signal in the Raman spectrum, whereas it can be weak in the IR spectrum. The Raman spectrum would also provide information about the C-H and C-C vibrations of the aliphatic portions of the molecule, complementing the data obtained from IR spectroscopy. Furthermore, Raman spectroscopy can be employed to study the conformational isomers of the morpholine ring, as different conformers may exhibit distinct Raman scattering signals. researchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.net For this compound, high-resolution mass spectrometry and tandem mass spectrometry are crucial for its unambiguous identification and structural elucidation. core.ac.ukmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net The molecular formula for this compound is C₈H₁₃NO. Its calculated monoisotopic mass is 139.09972 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted m/z values for various adducts of this compound, which are commonly observed in techniques like electrospray ionization (ESI), are essential for its identification in complex mixtures. mdpi.com

Table 1: Predicted HRMS Data for this compound Adducts. uni.lu
AdductCalculated m/z
[M+H]⁺140.10700
[M+Na]⁺162.08894
[M+K]⁺178.06288
[M+NH₄]⁺157.13354
[M-H]⁻138.09244
[M+HCOO]⁻184.09792

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation patterns of selected ions. researchgate.net While specific MS/MS data for this compound is not extensively published, its fragmentation pathways can be predicted based on the known behavior of morpholine derivatives and N-alkyl amines. ojp.gov

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways:

Alpha-Cleavage: A primary fragmentation route for amines involves cleavage of the C-C bond alpha to the nitrogen atom within the morpholine ring. This would lead to the opening of the ring and the formation of characteristic product ions.

Loss of the Butynyl Group: Cleavage of the bond between the morpholine nitrogen and the chiral carbon of the butynyl substituent is another expected pathway. This would result in a fragment ion corresponding to the protonated morpholine (m/z 88) and the loss of a neutral butyne molecule.

Ring Fission: Fragmentation of the morpholine ring itself can produce a series of smaller ions. For the parent morpholine molecule, common fragments include ions at m/z 57, 43, and 30. nist.gov Similar fragmentation patterns, modified by the butynyl substituent, would be anticipated.

Table 2: Predicted Key Fragment Ions in MS/MS of [this compound+H]⁺.
Predicted m/zProposed Fragment Structure/Loss
110Loss of ethyne (B1235809) (C₂H₂)
96Loss of propene (C₃H₆) via rearrangement
88Protonated morpholine (cleavage of N-C bond to butynyl group)
70Loss of butynyl group (C₄H₅) and H₂O
57Fragment from morpholine ring fission

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Although a specific single-crystal X-ray structure for this compound has not been reported in the cited literature, the solid-state structure can be reliably inferred from crystallographic studies of closely related morpholine derivatives. researchgate.netnih.govsoton.ac.uk These studies consistently show that the morpholine ring adopts a stable chair conformation in the solid state. nih.govsoton.ac.uk

The key structural features expected for this compound would include:

Morpholine Ring Conformation: A chair conformation.

Bond Lengths and Angles: Standard values for C-C, C-N, and C-O bonds within the heterocyclic ring. For example, C-N bond lengths in similar structures are typically in the range of 1.45-1.48 Å, and C-O bonds are around 1.42-1.44 Å.

Substituent Orientation: The but-3-yn-2-yl group attached to the nitrogen atom would occupy a specific position relative to the ring.

Elucidation of Stereochemistry and Conformational Preferences

The molecular structure of this compound includes a chiral center at the C2 position of the butynyl group. Therefore, the compound can exist as two enantiomers, (R)-4-(but-3-yn-2-yl)morpholine and (S)-4-(but-3-yn-2-yl)morpholine. Single-crystal X-ray diffraction of a chiral sample would unambiguously determine the absolute stereochemistry. mdpi.com

In the preferred chair conformation of the morpholine ring, substituents on the nitrogen atom can be oriented either axially or equatorially. For the relatively bulky but-3-yn-2-yl group, there is a strong conformational preference for the equatorial position to minimize steric interactions (1,3-diaxial strain) with the axial hydrogen atoms on the morpholine ring. researchgate.netresearchgate.net Studies on other N-substituted morpholines confirm that the exocyclic N-C bond generally adopts an equatorial orientation. nih.gov This preference is a critical aspect of the molecule's three-dimensional structure and can influence its chemical reactivity and biological interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of "4-(but-3-yn-2-yl)morpholine". These methods, grounded in the principles of quantum mechanics, offer a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure of "this compound". By approximating the electron density, DFT methods can accurately and efficiently compute a range of molecular properties. Common approaches involve the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G* or more extensive sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. Furthermore, DFT can be employed to calculate electrostatic potential maps, which visualize regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), offer a more rigorous treatment of electron correlation. While computationally more intensive than DFT, these methods provide benchmark-quality data for the geometry and energetics of "this compound". They are particularly valuable for validating the results obtained from more approximate methods like DFT and for studying systems where electron correlation effects are prominent.

Conformer Searching and Energy Landscape Mapping

The conformational flexibility of "this compound" arises from the chair-boat isomerism of the morpholine (B109124) ring and the rotation around the single bond connecting the butynyl group to the nitrogen atom. A thorough exploration of the potential energy surface is necessary to identify all stable conformers and their relative energies.

Conformer searching algorithms, often coupled with lower-level quantum mechanical methods or molecular mechanics, systematically generate a multitude of possible conformations. The energies of these initial structures are then refined using higher-level DFT or ab initio calculations to construct a detailed energy landscape. This map reveals the global minimum energy structure, which is the most populated conformer at thermal equilibrium, as well as other low-energy conformers that may be present. The energy barriers between these conformers can also be calculated, providing insight into the dynamics of conformational interconversion.

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are indispensable for elucidating the mechanisms of reactions involving "this compound". By locating and characterizing the transition state (TS) structures for a proposed reaction pathway, the activation energy can be determined. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find the transition state structure. Subsequent frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, verifying that the located TS connects the intended species.

Molecular Modeling and Dynamics

While quantum mechanics provides a detailed electronic description, molecular modeling and dynamics offer a way to study the behavior of larger systems and longer timescales.

Molecular Mechanics (MM) and Force Field Applications

Molecular Mechanics (MM) offers a computationally efficient alternative to quantum mechanics for studying large systems or for performing long-time simulations. In MM, the energy of a molecule is calculated using a classical mechanical model, where atoms are treated as spheres and bonds as springs. The parameters for these models are derived from a combination of experimental data and high-level quantum chemical calculations and are collected in what is known as a force field.

For "this compound", force fields such as the General Amber Force Field (GAFF) or the Merck Molecular Force Field (MMFF) could be employed. These force fields would allow for rapid conformational analysis and could be used in molecular dynamics simulations to study the dynamic behavior of the molecule in different environments, such as in various solvents. The table below presents a hypothetical set of parameters that might be found within a force field for the key dihedral angles in the molecule.

Conformational Sampling and Interconversion Barriers

The conformational flexibility of the morpholine ring is a critical determinant of its chemical reactivity and biological activity. acs.org Like cyclohexane, the morpholine ring predominantly adopts a chair conformation. However, the presence of the oxygen and nitrogen heteroatoms introduces asymmetry and alters the energetic landscape of ring inversion. The interconversion between the two chair conformers proceeds through higher-energy twist-boat and boat intermediates.

For N-substituted morpholines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. In the case of this compound, the butynyl group attached to the nitrogen atom introduces additional conformational complexity. The chair conformation is the most stable for the morpholine ring. acs.org The interconversion from one chair form to another involves overcoming an energy barrier. For the parent morpholine, this barrier is relatively low, allowing for rapid interconversion at room temperature. nih.gov

The presence of the N-substituent in this compound will influence this barrier. The bulky butynyl group will likely have a preference for the equatorial position to minimize steric hindrance with the axial hydrogens on the morpholine ring. The barrier to ring inversion in N-substituted morpholines can be influenced by the nature of the substituent. For instance, studies on N-arylsulfonyl morpholines have shown that increasing the electron-withdrawing power of the substituent can lower the free energy barrier for ring inversion. researchgate.net

Table 1: Representative Energy Barriers for Ring Inversion in Morpholine Derivatives

CompoundMethodEnergy Barrier (kcal/mol)Reference
N-methylmorpholineNot specified11.1 mdpi.com
N-triflyl-azasilacyclohexanesExperimental (LT 13C-NMR)12.9 ± 0.2 mdpi.com
N-arylsulfonyl morpholinesExperimental (VT 1H NMR)9.2-10.3 researchgate.net

This table presents data for related morpholine derivatives to provide context for the potential interconversion barriers in this compound.

Host-Guest Interaction Modeling with Morpholine Analogues

The morpholine moiety is a common feature in molecules designed for host-guest chemistry, acting as a hydrogen bond acceptor through its oxygen and nitrogen atoms. Computational modeling plays a crucial role in understanding and predicting the binding affinities and geometries of these interactions. acs.org Studies have shown that morpholine derivatives can form stable complexes with various host molecules, including cyclodextrins, calixarenes, and cucurbiturils. acs.org

In the context of this compound, both the morpholine ring and the butynyl substituent could participate in host-guest interactions. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. The alkyne group in the butynyl substituent can also participate in non-covalent interactions, such as π-π stacking or C-H···π interactions. acs.org

Molecular dynamics (MD) simulations and molecular docking are powerful tools to investigate these interactions. For example, MD simulations can provide insights into the stability of the host-guest complex and the conformational changes that occur upon binding. mdpi.comnih.gov Docking studies can predict the preferred binding pose of the guest molecule within the host's cavity.

Table 2: Examples of Host-Guest Systems Involving Morpholine Analogues

Host MoleculeGuest MoleculeKey InteractionsComputational Method
Resorcin rsc.orgarene-based containerMorpholineC-H···π interactionsNot specified
Dianin's CompoundVarious small moleculesHydrogen bonding, dispersion forcesNot specified
CyclodextrinsMorpholino-containing drugsHydrogen bonding, hydrophobic interactionsNot specified

This table illustrates the types of host-guest systems where morpholine analogues have been studied, suggesting the potential for this compound to engage in similar interactions.

The specific binding mode of this compound would depend on the size, shape, and chemical nature of the host molecule's binding site. The butynyl group could either be encapsulated within a hydrophobic cavity or interact with specific functional groups on the host.

Cheminformatics and Machine Learning in Synthesis Prediction

The synthesis of novel organic molecules is a complex and often resource-intensive process. Cheminformatics and machine learning are transforming this field by providing tools for the prediction of synthetic routes. arxiv.org

Application of Retrosynthetic Analysis Algorithms

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available precursors. journalspress.com Computer-aided synthesis planning (CASP) tools utilize algorithms to automate this process. d-nb.info These algorithms are typically based on a set of predefined reaction rules or templates extracted from large reaction databases. d-nb.info

For a molecule like this compound, a retrosynthetic analysis algorithm would identify key bond disconnections. The most likely disconnections would be at the C-N bond connecting the butynyl group to the morpholine ring and the C-O and C-N bonds within the morpholine ring itself.

Potential Retrosynthetic Disconnections for this compound:

Disconnection 1 (C-N bond): This would lead to morpholine and a suitable precursor for the butynyl group, such as 3-butyn-2-ol (B105428) or a related halide. This is a common and synthetically feasible disconnection.

Disconnection 2 (Morpholine ring): The morpholine ring itself can be disconnected into simpler acyclic precursors. A common strategy involves the disconnection to diethanolamine (B148213) and a suitable two-carbon electrophile, or from a diepoxide and an amine.

The feasibility of these disconnections would be evaluated by the algorithm based on the availability of starting materials and the reliability of the corresponding chemical reactions.

Neural Network Driven Synthesis Prediction for Ring Systems

More recently, neural network-based models have emerged as powerful tools for retrosynthesis prediction. acs.orgchemrxiv.org These models, often based on sequence-to-sequence (seq2seq) architectures, can learn the underlying patterns of chemical reactivity from vast amounts of reaction data without the need for explicitly programmed rules. rsc.orgopenmedicinalchemistryjournal.com This data-driven approach has shown promise in predicting synthetic routes for complex molecules, including those containing heterocyclic ring systems. acs.orgchemrxiv.org

For a target like this compound, a trained neural network would take the molecular structure (often represented as a SMILES string) as input and generate a set of potential reactants. arxiv.org The network's ability to predict a valid and synthetically useful route depends heavily on the diversity and quality of the data it was trained on. Since morpholine is a common scaffold in medicinal chemistry, it is likely that many examples of its formation are present in reaction databases, which would aid the predictive power of such models. e3s-conferences.org

However, challenges remain, particularly for complex or novel ring systems. rsc.org The prediction of stereochemistry and the handling of less common reaction types are active areas of research in this field. chemrxiv.org

Table 3: Comparison of Retrosynthesis Approaches

ApproachAdvantagesDisadvantages
Rule-based AlgorithmsInterpretable; based on established chemical principles.Limited by the predefined rules; may not find novel routes. arxiv.org
Neural Network ModelsCan learn complex patterns; potential to discover novel routes. acs.orgCan be a "black box"; performance depends on training data quality. rsc.org

Chirality and Stereochemistry of 4 but 3 Yn 2 Yl Morpholine

Enantiomer Synthesis and Separation

The controlled synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. For 4-(but-3-yn-2-yl)morpholine, an enantioselective synthesis has been described for the (R)-enantiomer, starting from a chiral precursor.

A reported synthesis of (R)-4-(but-3-yn-2-yl)morpholine begins with (S)-3-butyn-2-ol, a commercially available chiral building block with a high enantiomeric excess (98% ee). rsc.org The hydroxyl group of the alcohol is first converted into a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et3N) in anhydrous tetrahydrofuran (B95107) (THF). rsc.org This reaction proceeds with an inversion of stereochemistry at the chiral center. The subsequent nucleophilic substitution of the mesylate by morpholine (B109124), also in the presence of triethylamine and at reflux temperature, yields (R)-4-(but-3-yn-2-yl)morpholine. rsc.org

While a direct method for the separation of the enantiomers of this compound has not been detailed in the literature, general techniques for chiral resolution could be applied. These methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers using a chiral stationary phase. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid would form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This is a highly specific method for obtaining enantiomerically pure compounds.

Stereochemical Assignment Methodologies

Determining the absolute configuration of a chiral molecule is crucial. While the synthesis of (R)-4-(but-3-yn-2-yl)morpholine from (S)-3-butyn-2-ol implies the (R) configuration due to the known stereochemical outcome of the reaction sequence, rsc.org several analytical techniques can be used for unambiguous stereochemical assignment.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. Comparison of the experimental spectrum with that predicted by quantum chemical calculations for a known configuration allows for the assignment of the absolute stereochemistry. The exciton (B1674681) chirality method (ECM), a specific application of ECD, is particularly useful for molecules with multiple chromophores. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers can be differentiated. The differential interactions lead to different chemical shifts for corresponding protons or carbons, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparison with known standards.

Conformational Preferences of Chiral Morpholine Derivatives

The morpholine ring is a six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. researchgate.net In this conformation, substituents on the nitrogen atom can occupy either an axial or an equatorial position. The conformational preference of the but-3-yn-2-yl group in this compound will be influenced by a balance of steric and electronic factors.

Theoretical calculations and experimental studies on morpholine itself have shown the existence of both chair-equatorial and chair-axial conformers, with the equatorial conformer being generally more stable in the gas phase. researchgate.net However, in solution, the relative stability of the conformers can be influenced by the solvent. researchgate.net For substituted morpholines, the preference for the equatorial position for a substituent on the nitrogen is generally observed to avoid unfavorable 1,3-diaxial interactions.

In the case of this compound, the but-3-yn-2-yl group is relatively bulky. Therefore, it is expected that the conformer with the but-3-yn-2-yl group in the equatorial position will be significantly more stable than the axial conformer. This preference minimizes steric clashes between the substituent and the axial hydrogens on the morpholine ring.

Influence of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of a molecule plays a pivotal role in its interactions with other chiral entities, such as biological receptors, enzymes, and other chiral molecules. The precise three-dimensional arrangement of atoms determines the shape of the molecule and the spatial orientation of its functional groups, which are critical for molecular recognition.

For chiral morpholine derivatives, the stereochemistry has been shown to be a key determinant of their biological activity. nih.gov For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (S,S) and (R,R) enantiomers exhibited different potencies and selectivities as inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov This highlights that the specific arrangement of the substituents on the chiral centers dictates how the molecule fits into the binding site of its biological target.

In the context of this compound, the (R) and (S) enantiomers would present their but-3-yn-2-yl and morpholine moieties in different spatial orientations. This would lead to different interactions with a chiral environment. For example, if this compound were to bind to a protein, one enantiomer might fit snugly into the binding pocket, while the other might experience steric hindrance or be unable to form key interactions, resulting in a significant difference in biological activity. The alkyne group, with its linear geometry and electron-rich triple bond, could also participate in specific interactions, the effectiveness of which would be dependent on its spatial positioning as dictated by the stereocenter.

Advanced Applications in Chemical Research

Utilization as a Versatile Synthetic Scaffold

There is no available research demonstrating the use of 4-(but-3-yn-2-yl)morpholine as a synthetic scaffold.

Precursor in the Synthesis of Complex Heterocyclic Systems

No studies have been found that utilize this compound as a precursor for the synthesis of more complex heterocyclic systems.

Building Block for Functional Materials Research

There is no documented use of this compound in the development of functional materials.

Role in Catalysis

The role of this compound in catalysis has not been described in the scientific literature.

As a Ligand in Metal-Catalyzed Reactions

There are no reports of this compound being used as a ligand in any metal-catalyzed reactions.

As an Organocatalyst or Promoter

No research indicates that this compound has been investigated or used as an organocatalyst or a reaction promoter.

Research Tools and Probes

There is no information to suggest that this compound has been developed or used as a research tool or a chemical probe in any scientific studies.

Development of Bioorthogonal Labeling Reagents (conceptual, no biological outcome)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne functionality in this compound makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions in bioorthogonal chemistry.

Conceptually, this compound could be incorporated into larger molecules to serve as a reporter tag. For instance, it could be attached to a peptide, a sugar, or another small molecule probe. This modified molecule could then be introduced into a biological system. The exposed alkyne group would be available to react with an azide-containing labeling reagent, such as a fluorescent dye or an affinity tag (e.g., biotin). This selective ligation allows for the visualization or purification of the target biomolecule to which the original probe was bound. The morpholine (B109124) group in this context can enhance the solubility and stability of the labeling reagent in aqueous environments, a crucial property for biological applications.

The development of such bioorthogonal reagents is a dynamic area of research, enabling new insights into biomolecule function and localization within complex biological milieu. nih.gov While specific examples involving this compound are not yet prevalent in the literature, its structural motifs are highly suggestive of its potential in this field.

Fluorescent Probe Design (conceptual, no biological outcome)

The morpholine moiety is a common component in the design of fluorescent probes, often influencing their photophysical properties and cellular permeability. mdpi.com For example, morpholine residues have been introduced to BODIPY dyes to create fluorescent probes for pH sensing. nih.govnih.gov In these probes, the protonation state of the morpholine nitrogen can modulate the fluorescence output of the dye, allowing for the detection of pH changes.

Conceptually, this compound could be utilized in a similar fashion. The alkyne group provides a convenient handle for attaching the morpholine unit to a variety of fluorophores. For instance, it could be coupled to a fluorophore core via a "click" reaction. The resulting probe would benefit from the properties imparted by the morpholine ring, such as improved water solubility and potentially specific subcellular localization. Peng et al. reported a melanosome-targeting near-infrared (NIR) probe that incorporates a morpholine group. mdpi.com

The design of such probes allows for the targeted investigation of specific cellular compartments and the monitoring of dynamic processes within them. The versatility of the alkyne group in this compound would permit its conjugation to a wide array of signaling molecules and fluorophores, expanding the toolkit for cellular imaging.

Solvent Properties and Chemical Process Optimization

Morpholine and its derivatives are widely recognized for their utility as solvents and catalysts in various chemical reactions, contributing to process optimization in both research and industrial settings. e3s-conferences.orgwikipedia.orgatamankimya.com Their polarity and basicity make them effective in a range of transformations.

Morpholine is often used as a solvent for chemical reactions due to its low cost and polarity. wikipedia.orgatamankimya.com It is also a key building block in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib. wikipedia.orgatamankimya.com In the context of chemical process optimization, automated flow reactor systems have been developed for reactions involving morpholine, allowing for real-time analysis and optimization of reaction conditions. nih.gov For example, the synthesis of a linezolid intermediate via the SNAr reaction of morpholine with 3,4-difluoronitrobenzene has been optimized using such a system. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives is a mature field, yet there is a continuous drive towards more environmentally benign and efficient methods. chemrxiv.org Future research on the synthesis of 4-(but-3-yn-2-yl)morpholine could focus on several key areas of sustainable chemistry.

One promising approach involves the use of greener solvents and catalysts. For instance, the synthesis of N-formylmorpholine has been demonstrated using morpholine and formic acid under optimized, high-yield conditions, positioning it as a green solvent for heterocyclic compound synthesis. ajgreenchem.com Similar principles could be applied to the synthesis of this compound, potentially utilizing bio-derived starting materials and minimizing the use of hazardous reagents.

Furthermore, catalytic methods that promote atom economy are highly desirable. The direct, iron-catalyzed installation of medicinally relevant amines, such as morpholine, onto alkenes represents a significant advancement in amine synthesis. chemrxiv.orgsemanticscholar.org Adapting such methodologies to incorporate the but-3-yn-2-yl moiety would offer a more direct and sustainable route to the target compound, avoiding multi-step sequences that generate significant waste.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Solvent Synthesis Reduced environmental impact, potential for recyclability. ajgreenchem.comIdentification of suitable bio-derived solvents and optimization of reaction conditions.
Catalytic C-N Bond Formation High atom economy, potential for asymmetric synthesis.Development of novel iron or other earth-abundant metal catalysts for the specific alkynylation of morpholine.
Flow Chemistry Improved safety, scalability, and precise control over reaction parameters.Design and optimization of a continuous flow process for the synthesis of this compound.

Exploration of Undiscovered Reactivity Pathways

The presence of both a nucleophilic morpholine nitrogen and a reactive terminal alkyne in this compound suggests a rich and varied chemical reactivity waiting to be explored.

The alkyne moiety is a versatile functional group capable of undergoing a wide array of transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. organicchemistrytutor.commasterorganicchemistry.com Future research could investigate the participation of the but-3-yn-2-yl group in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate novel triazole-containing morpholine derivatives. The regioselectivity of hydrohalogenation and hydration reactions on the internal alkyne could also be systematically studied. ucsb.edu

The nitrogen atom of the morpholine ring can act as a directing group or internal nucleophile, potentially leading to novel intramolecular cyclization reactions. For instance, under appropriate catalytic conditions, the nitrogen could add across the alkyne to form novel bicyclic heterocyclic systems. The reactivity of N-alkynylamines, in general, is an area of active research, and this compound serves as an excellent substrate to explore novel transformations. nih.gov

Reactivity PathwayPotential ProductsResearch Significance
Click Chemistry (CuAAC) 1,2,3-Triazole-linked morpholine conjugates.Access to compounds with potential applications in medicinal chemistry and materials science.
Intramolecular Cyclization Novel fused or bridged bicyclic heterocycles.Discovery of new heterocyclic scaffolds with unique three-dimensional structures.
Hydrofunctionalization Functionalized vinyl morpholine derivatives. ucsb.eduGeneration of versatile building blocks for further synthetic elaboration.

Advanced Spectroscopic and Computational Method Integration

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with computational chemistry offers a powerful approach to achieve this.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be employed for the unambiguous assignment of all proton and carbon signals, providing detailed insights into the molecule's connectivity and conformation. semanticscholar.orgresearchgate.net Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide characteristic frequencies for the morpholine ring and the alkyne functional group. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model the geometric and electronic structure of this compound. researchgate.net These calculations can predict spectroscopic properties, which can then be compared with experimental data for validation. Furthermore, computational methods can be used to explore reaction mechanisms, calculate activation energies, and predict the regioselectivity of various reactions, guiding experimental design. researchgate.net

TechniqueInformation GainedResearch Application
2D NMR Spectroscopy Detailed structural connectivity and conformational analysis. semanticscholar.orgElucidation of the precise three-dimensional structure in solution.
FTIR/Raman Spectroscopy Vibrational modes of functional groups. researchgate.netCharacterization of the compound and monitoring of its chemical transformations.
Density Functional Theory (DFT) Electronic structure, molecular orbitals, and reaction energetics. researchgate.netPrediction of reactivity, spectroscopic properties, and elucidation of reaction mechanisms.

Design and Synthesis of Advanced Analogues for Specific Research Applications

The modular nature of this compound makes it an attractive scaffold for the design and synthesis of advanced analogues with tailored properties for specific research applications. The morpholine moiety is a common feature in many bioactive molecules, and its analogues are of significant interest in drug discovery. enamine.netnih.govenamine.netnih.gov

By modifying the substituents on the morpholine ring or by elaborating the alkyne terminus, a diverse library of analogues can be generated. For example, the alkyne can serve as a handle for the introduction of various functionalities via Sonogashira coupling or other cross-coupling reactions. This would allow for the synthesis of analogues with altered physicochemical properties, such as solubility and lipophilicity, which are critical for biological applications.

Furthermore, the development of structure-activity relationships (SAR) for a series of this compound analogues could lead to the identification of compounds with potent and selective biological activity. e3s-conferences.orgresearchgate.net The future prospects for morpholine derivatives in pharmaceuticals and agrochemicals are significant, and this compound provides a versatile starting point for the exploration of new chemical space. e3s-conferences.org

Analogue Design StrategyTarget ApplicationRationale
Alkyne Functionalization Medicinal ChemistryIntroduction of pharmacophoric groups to modulate biological activity.
Morpholine Ring Substitution Materials ScienceTuning of physical properties such as solubility and thermal stability.
Bioisosteric Replacement AgrochemicalsOptimization of pharmacokinetic and pharmacodynamic properties. enamine.net

Q & A

Q. What are the optimal synthetic routes for 4-(but-3-yn-2-yl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example:
  • Step 1 : Alkynylation of morpholine derivatives using copper(I)-catalyzed hydroamination-alkynylation, as demonstrated in analogous morpholine compounds (yields: 28–96% depending on substituents) .
  • Step 2 : Purification via column chromatography and characterization using NMR and HRMS.
  • Critical Parameters : Catalyst choice (e.g., Cu(I) complexes), solvent polarity, and temperature control (e.g., anhydrous conditions at 60–80°C) .

Table 1 : Synthetic Yields for Analogous Morpholine Derivatives

CompoundYield (%)Key ConditionsRef.
4-(2,4-di(thiophen-3-yl)but-3-yn-2-yl)morpholine28Cu(I) catalyst, THF, 12h
4-(1,4-bis(2-methoxyphenyl)but-3-yn-2-yl)morpholine90Pd-catalyzed coupling, DMF

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify alkynyl protons (δ ~2.5–3.0 ppm) and morpholine ring protons (δ ~3.6–4.0 ppm). For example, in 4-(5-iodo-3-methylpyridin-2-yl)morpholine, the morpholine CH₂ groups resonate at δ 3.69 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₈H₁₂NO: 138.0919) .
  • IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and morpholine C-O-C stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can reaction contradictions (e.g., low yields in alkynylation) be resolved during synthetic optimization?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of catalysts, solvents, and temperatures. For instance, replacing Cu(I) with Pd(0) improved yields from 28% to 90% in similar compounds .
  • Kinetic Studies : Monitor reaction progress via GC-MS or in-situ IR to identify intermediates or side reactions.
  • Computational Modeling : DFT calculations to predict transition-state energies and optimize catalyst-substrate interactions .

Q. What computational strategies predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. For example, morpholine derivatives with fluorophenyl groups show affinity for neurotransmitter receptors .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the alkyne) with activity profiles (e.g., antimicrobial or anticancer) .
  • MD Simulations : Assess binding stability in biological membranes (e.g., interactions with cytochrome P450 enzymes) .

Q. How does stereoelectronic tuning of the alkyne group affect reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Electron-deficient alkynes (e.g., CF₃-substituted) enhance Suzuki-Miyaura coupling efficiency due to increased electrophilicity.
  • Steric Effects : Bulky substituents (e.g., tert-butylthio groups) may hinder access to catalytic sites, requiring larger reaction scales .
  • Case Study : Boronate-containing morpholine derivatives (e.g., 4-[6-(dioxaborolanyl)pyrazin-2-yl]morpholine) show improved stability in Pd-catalyzed couplings .

Data Contradictions and Research Gaps

Q. Why do reported biological activities vary across structurally similar morpholine derivatives?

  • Analysis :
  • Structural Variants : Substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter lipophilicity and binding kinetics. For example, 2-(4-chlorophenyl)morpholine exhibits stronger enzyme inhibition than non-halogenated analogs .
  • Assay Conditions : Discrepancies in IC₅₀ values may arise from variations in cell lines or buffer pH.
  • Recommendation : Standardize assays (e.g., NIH/3T3 for cytotoxicity) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Experimental Design Recommendations

  • Table 2 : Key Characterization Data for Morpholine Derivatives

    TechniqueKey Peaks/DataApplication ExampleRef.
    ¹H NMRδ 1.67 ppm (CH₃), δ 3.69 ppm (morpholine CH₂)4-(2,4-di(thiophen-3-yl)but-3-yn-2-yl)morpholine
    HRMS[M+H]+ = 304.0819 (calc. 304.0825)4-(5-iodo-3-methylpyridin-2-yl)morpholine
    IR2105 cm⁻¹ (C≡C), 1102 cm⁻¹ (C-O-C)4-(tert-butylthio)morpholine

Future Directions

  • Investigate enantioselective synthesis using chiral auxiliaries (e.g., (2R)-configured morpholines ).
  • Explore photocatalytic C-H functionalization to streamline alkynylation .
  • Validate toxicity profiles via zebrafish embryo models to bridge in vitro and in vivo data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.